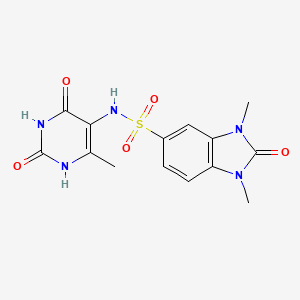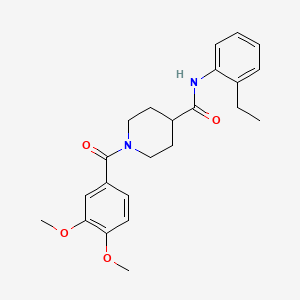
(5E)-3-phenyl-5-(3,4,5-trimethoxybenzylidene)imidazolidine-2,4-dione
概要
説明
(5E)-3-phenyl-5-(3,4,5-trimethoxybenzylidene)imidazolidine-2,4-dione is a heterocyclic compound with a five-membered ring structure containing nitrogen atoms at the 3rd and 1st positions and a keto group at the 5th position. This compound is a derivative of imidazolidine-2,4-dione and is known for its unique structural features and potential pharmacological activities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-3-phenyl-5-(3,4,5-trimethoxybenzylidene)imidazolidine-2,4-dione typically involves the condensation of 3,4,5-trimethoxybenzaldehyde with 3-phenylimidazolidine-2,4-dione under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
(5E)-3-phenyl-5-(3,4,5-trimethoxybenzylidene)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
科学的研究の応用
(5E)-3-phenyl-5-(3,4,5-trimethoxybenzylidene)imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (5E)-3-phenyl-5-(3,4,5-trimethoxybenzylidene)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound’s pharmacological effects are primarily attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells. The presence of electron-withdrawing groups in the molecule enhances its binding affinity to target proteins, leading to its biological effects .
類似化合物との比較
Similar Compounds
- (5E)-5-(3-ethoxy-5-iodo-4-methoxybenzylidene)-3-(2-fluorobenzyl)imidazolidine-2,4-dione
- (Z)-3-(benzo[b]thiophen-3-yl)-2-(3,4-dimethoxyphenyl)acrylonitrile
- (Z)-3-(benzo[b]thiophen-3-yl)-2-(3,4,5-trimethoxyphenyl)acrylonitrile
Uniqueness
(5E)-3-phenyl-5-(3,4,5-trimethoxybenzylidene)imidazolidine-2,4-dione stands out due to its unique structural features, including the presence of a trimethoxybenzylidene group, which imparts distinct pharmacological properties.
特性
IUPAC Name |
(5E)-3-phenyl-5-[(3,4,5-trimethoxyphenyl)methylidene]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c1-24-15-10-12(11-16(25-2)17(15)26-3)9-14-18(22)21(19(23)20-14)13-7-5-4-6-8-13/h4-11H,1-3H3,(H,20,23)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNTIYWXFVDEGBP-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=O)N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N(C(=O)N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![8-AMINO-1,2-DIHYDRO-2-TRIFLUOROMETHYL-4H-THIENO-[2,3-C]-CHROMENE-4-ONE](/img/structure/B3480482.png)

![Ethyl 4-[1-(4-chlorobenzenesulfonyl)piperidine-4-amido]benzoate](/img/structure/B3480492.png)

![N-[4-(benzyloxy)phenyl]-1-(2-chlorobenzoyl)-4-piperidinecarboxamide](/img/structure/B3480499.png)
![1-[(2,4-dichlorophenyl)carbonyl]-N-(3,4-dimethylphenyl)piperidine-4-carboxamide](/img/structure/B3480506.png)



![N-(3-chloro-4-methoxyphenyl)-1-[(4-chlorophenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3480530.png)
![1-(4-FLUOROBENZENESULFONYL)-N-[3-(METHYLSULFANYL)PHENYL]PIPERIDINE-4-CARBOXAMIDE](/img/structure/B3480535.png)
![(5E)-5-[(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)methylidene]-3-(4-fluorobenzyl)imidazolidine-2,4-dione](/img/structure/B3480548.png)

![(5E)-5-[(3-chloro-4-propan-2-yloxyphenyl)methylidene]-1-(4-methoxyphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B3480570.png)
